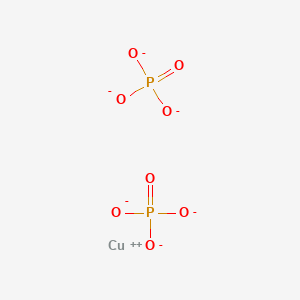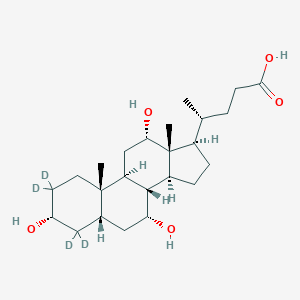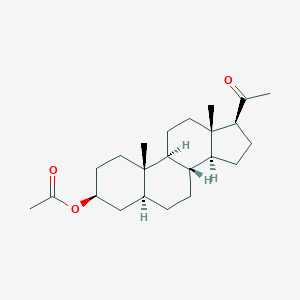
4-Thujanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
IGN 2098 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Histamin-H2-Rezeptorantagonismus.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse im Zusammenhang mit der Histamin-Signalübertragung.
Medizin: Primär zur Behandlung von Magen- und Zwölffingerdarmgeschwüren eingesetzt. .
Industrie: Angewendet bei der Entwicklung neuer Antiulkusmedikamente und verwandter Therapeutika
Wirkmechanismus
IGN 2098 entfaltet seine Wirkung durch Bindung an Histamin-H2-Rezeptoren, wodurch die Wirkung von Histamin blockiert wird. Diese Hemmung reduziert die Magensäuresekretion, was bei der Behandlung von Geschwüren von Vorteil ist. Zu den molekularen Zielen gehören die Histamin-H2-Rezeptoren, die sich auf den Belegzellen des Magens befinden. Die beteiligten Pfade umfassen die Hemmung der Adenylatcyclase-Aktivität, was zu einer Verringerung des cAMP-Spiegels und einer verringerten Protonenpumpenaktivität führt .
Wirkmechanismus
Target of Action
4-Thujanol, a bicyclic monoterpene alcohol, is known to interact with the GABA-gated chloride channel . The α-thujone isomer of thujone, a compound similar to this compound, is a modulator of this channel and is roughly two to three times as potent as the β isomer .
Mode of Action
It is known to elicit strong electrophysiological responses in certain insects, such as the bark beetle ips typographus . This suggests that this compound may interact with specific olfactory sensory neurons (OSNs) in these organisms .
Pharmacokinetics
It is known that this compound can induce chromosome aberrations (cas) and micronucleus (mn) formation in human peripheral blood lymphocytes (pbls) at concentrations of 13, 26, and 52 μg/ml .
Result of Action
This compound has been found to have a significant clastogenic effect, leading to the formation of chromosome aberrations by breaking the phosphodiester backbone of DNA . It may also act on proteins and DNA with the production of reactive oxygen species (ROS) that may cause DNA strand breaks .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the amount of this compound in spruce trees varies with tree age, which can affect the behavior of bark beetles . Additionally, environmental conditions such as temperature and light may also influence the effects of this compound .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Thujanol interacts with various enzymes and proteins. It elicits strong electrophysiological responses in the bark beetle Ips typographus . The absolute configuration of the natural product is assigned to be (+)-trans-(1R, 4S, 5S)-thujanol .
Cellular Effects
This compound has been shown to have significant effects on human peripheral blood lymphocytes (PBLs). It induced chromosome aberrations (CAs) and micronucleus (MN) formation at all concentrations tested . It did not produce a statistical difference in the frequency of sister chromatid exchanges (SCEs) when compared with the control group .
Molecular Mechanism
It is known to induce CA and MN formation in human PBLs , suggesting that it may interact with DNA or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
It is known that it does not significantly decrease the mitotic index (MI), proliferation index (PI), and nuclear division index (NDI), indicating that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IGN 2098 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrimidonstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrimidonrings: Dies beinhaltet die Kondensation geeigneter Vorstufen unter kontrollierten Bedingungen.
Einführung der Butenylaminoseitenkette: Dieser Schritt erfordert die Verwendung spezifischer Reagenzien, um die Butenylaminogruppe an den Pyrimidonring zu binden.
Anbindung der Phenoxygruppe: Die Phenoxygruppe wird durch eine Substitutionsreaktion unter Verwendung eines geeigneten Phenolderivats eingeführt.
Endgültige Modifikationen: Die Verbindung wird dann zur Stabilität und Löslichkeit in ihre Dihydrochloridsalzfom umgewandelt
Industrielle Produktionsverfahren
Die industrielle Produktion von IGN 2098 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:
Reaktionstemperatur und -druck: Kontrolliert, um die Effizienz zu maximieren.
Reinigungsschritte: Es werden mehrere Reinigungsschritte, einschließlich Kristallisation und Chromatographie, eingesetzt, um die gewünschte Reinheit zu erreichen
Chemische Reaktionsanalyse
Arten von Reaktionen
IGN 2098 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Verschiedene Phenolderivate und geeignete Katalysatoren
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von IGN 2098, die unterschiedliche pharmakologische Eigenschaften haben können .
Analyse Chemischer Reaktionen
Types of Reactions
IGN 2098 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various phenol derivatives and appropriate catalysts
Major Products Formed
The major products formed from these reactions include various derivatives of IGN 2098, which may have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Famotidin: Ein weiterer Histamin-H2-Rezeptorantagonist mit ähnlichen Anwendungen.
Roxatidinacetat-Hydrochlorid: Für ähnliche therapeutische Zwecke eingesetzt.
Cimetidin: Einer der ersten Histamin-H2-Rezeptorantagonisten
Einzigartigkeit von IGN 2098
IGN 2098 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein bestimmtes pharmakokinetisches Profil bietet. Es hat in bestimmten präklinischen Modellen eine überlegene Wirksamkeit im Vergleich zu anderen Histamin-H2-Rezeptorantagonisten gezeigt .
Eigenschaften
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17699-16-0 | |
| Record name | trans-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THUJANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)






![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
